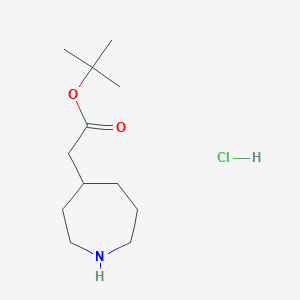
2-(4-ethylphenyl)-4-(3-nitrobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-ethylphenyl)-4-(3-nitrobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C22H19N3O5S and its molecular weight is 437.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: : This compound can be synthesized via multi-step processes involving:
Step 1: : Nitration of 4-bromotoluene to obtain 4-bromo-3-nitrotoluene.
Step 2: : Alkylation of 4-bromo-3-nitrotoluene with 4-ethylphenyl-2-bromoethanone.
Step 3: : Cyclization with thiourea to form the benzothiadiazine ring.
Step 4: : Oxidation to achieve the final dioxide structure. Each step demands precise control of temperature, pH, and reagents.
Industrial Production Methods: : Scaling up these reactions for industrial purposes involves optimizing the yield and purity, usually achieved through:
Continuous Flow Synthesis: : Ensuring consistent reaction conditions.
Automated Reaction Systems: : Reducing human error and contamination.
Quality Control: : Rigorous testing of intermediates and final product.
Types of Reactions
Oxidation: : The nitro group can be reduced to an amine.
Reduction: : The sulfone can be converted back to a sulfide.
Substitution: : Halogenation at the ethyl or benzyl positions.
Common Reagents and Conditions
Oxidation: : Sodium hypochlorite, Hydrogen peroxide.
Reduction: : Iron filings, Sodium dithionite.
Substitution: : Bromine, Chlorine under acidic conditions.
Major Products Formed
Amines: : From the reduction of the nitro group.
Thiadiazines: : Various substitutions on the ring.
Chemistry
Building Block: : For the synthesis of more complex molecules.
Reactivity Studies: : Understanding reaction mechanisms and kinetics.
Biology
Enzyme Inhibition: : As a potential inhibitor for specific enzymes.
Bioassays: : Used in cell-based assays to study biochemical pathways.
Medicine
Drug Development: : Investigated for potential therapeutic properties.
Pharmacokinetics: : Studies on absorption, distribution, metabolism, and excretion.
Industry
Material Science: : Possible applications in the development of polymers and resins.
Catalysis: : Potential use as a catalyst or catalyst precursor.
Mechanism of Action
The compound acts primarily through:
Enzyme Binding: : Interacting with active sites to inhibit enzyme activity.
Signal Pathways: : Modulating biochemical signaling pathways.
Reactive Species: : Generating reactive intermediates that affect cellular functions.
Comparison with Similar Compounds
Compared to other benzothiadiazines, 2-(4-ethylphenyl)-4-(3-nitrobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide stands out due to its:
Unique Functional Groups: : Enhancing its reactivity and versatility.
Stability: : More stable under various environmental conditions.
Similar Compounds
2-(4-methylphenyl)-4-(3-nitrobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide: .
2-(4-ethylphenyl)-4-(3-chlorobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide: .
Properties
IUPAC Name |
2-(4-ethylphenyl)-4-[(3-nitrophenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5S/c1-2-16-10-12-18(13-11-16)24-22(26)23(15-17-6-5-7-19(14-17)25(27)28)20-8-3-4-9-21(20)31(24,29)30/h3-14H,2,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQMMKGVHZJSCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-pyridinyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine hydrate](/img/new.no-structure.jpg)

![1-butyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2589574.png)
![N-(4-CHLOROPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE](/img/structure/B2589575.png)

![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B2589579.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(ethylthio)benzamide](/img/structure/B2589581.png)
![Cyclobutyl(4-((6-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2589582.png)
![N-(3-chloro-4-methylphenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide](/img/structure/B2589583.png)
![2-(2-{[(2,6-Dichlorobenzyl)oxy]amino}vinyl)-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile](/img/structure/B2589584.png)


